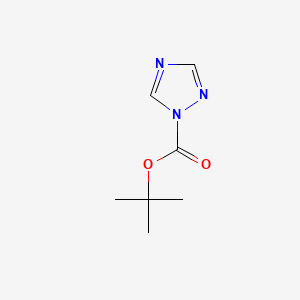

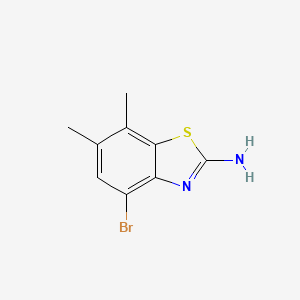

4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

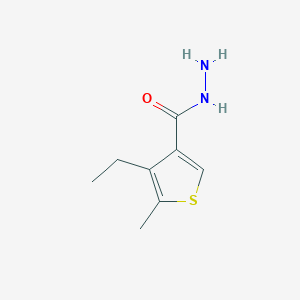

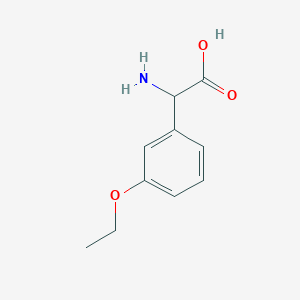

The compound 4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The presence of bromine and methyl groups on the benzothiazole core can significantly alter its chemical and physical properties, as well as its reactivity.

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various methods. For instance, o-Bromophenyl isocyanide reacts with primary amines under CuI catalysis to afford 1-substituted benzimidazoles, which are structurally related to benzothiazoles . Similarly, 2-bromo-3-isocyanothiophene can be used to furnish 3-substituted 3H-thieno[2,3-d]imidazoles . These methods highlight the versatility of brominated compounds in synthesizing nitrogen-containing heterocycles.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be elucidated using various spectroscopic techniques. For example, the crystal structure of a related compound, N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine, was confirmed by single crystal X-ray diffraction analysis . This technique can reveal the 3D molecular structure and the intermolecular interactions that stabilize the crystal structure.

Chemical Reactions Analysis

Brominated benzothiazoles can undergo aromatic nucleophilic substitution reactions. For instance, 3-bromo-2-nitrobenzo[b]thiophene reacts with amines to yield N-substituted 3-amino-2-nitrobenzo[b]thiophenes and their isomers . These reactions can be used for the synthesis of various substituted benzothiazoles, demonstrating the reactivity of the bromine atom in facilitating nucleophilic substitution with rearrangement.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine would be influenced by the presence of electron-withdrawing bromine and electron-donating methyl groups. These substituents can affect the compound's solubility, melting point, and stability. The reactivity of the bromine atom also allows for further chemical transformations, such as the synthesis of sulfones from 7-bromo/5,6-dimethyl-4H-1,4-benzothiazines .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Compounds related to benzothiazol-2-amine have been explored for their potential in anticancer applications. For instance, a study involving the synthesis and in vitro testing of various benzothiazole derivatives against human cancer cell lines revealed significant anticancer activity. This includes derivatives prepared from 2-amino-4,7-dimethyl benzothiazole, which demonstrated notable effectiveness against different cancer lines (Waghmare et al., 2013).

Synthesis of Benzothiadiazoles

The palladium-catalyzed amination of benzothiadiazoles represents another application. This process was described as a safe and practical alternative for synthesizing various benzothiadiazoles, including the 7-amino-4,6-dimethyl-2,1,3-benzothiadiazole, by aminating 7-bromo-4,6-dimethyl-2,1,3-benzothiadiazole (Liu et al., 2003).

Corrosion Inhibition

Research has also shown that certain benzothiazole derivatives can significantly enhance the corrosion resistance of mild steel in acidic environments. Compounds like (4-benzothiazole-2-yl-phenyl)-dimethyl-amine exhibited up to 95% inhibition efficiency at specific concentrations, indicating their potential as corrosion inhibitors (Salarvand et al., 2017).

EGFR Inhibitors in Cancer Therapy

Another study focused on the synthesis of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines, starting from related benzothiazole compounds. These compounds were evaluated as EGFR inhibitors and showed promising results in in vitro cytotoxicity against human cancer cell lines, indicating their potential as targeted anticancer agents (Allam et al., 2020).

Fluorescent and Colorimetric pH Probe

The benzothiazole moiety has been used in the synthesis of a highly water-soluble fluorescent and colorimetric pH probe, indicating its potential in chemical sensing applications. This probe showed effectiveness in monitoring both acidic and alkaline solutions and demonstrated high stability and selectivity (Diana et al., 2020).

Security Ink Application

Benzothiazole derivatives have also been used in the development of security inks. A study demonstrated the multi-stimuli response of a novel half-cut cruciform containing a benzothiazole moiety, showcasing its potential in security ink applications due to its morphology-dependent fluorochromism (Lu & Xia, 2016).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-bromo-6,7-dimethyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2S/c1-4-3-6(10)7-8(5(4)2)13-9(11)12-7/h3H,1-2H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDFNBXUAHBVNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1C)SC(=N2)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395625 |

Source

|

| Record name | 4-bromo-6,7-dimethyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine | |

CAS RN |

383131-01-9 |

Source

|

| Record name | 4-bromo-6,7-dimethyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1274850.png)

![2,3-bis[(Z)-(4-chlorophenyl)methylidene]succinic acid](/img/structure/B1274882.png)

![1-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1274884.png)